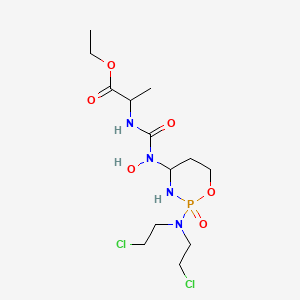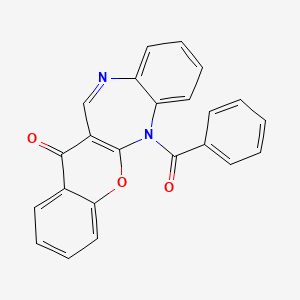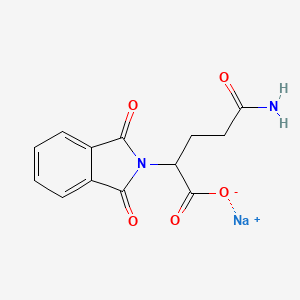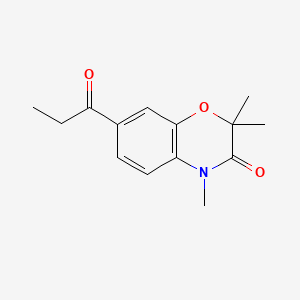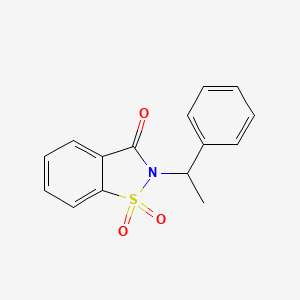
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide is a chemical compound with a complex structure that includes a benzisothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and efficiency. The process often includes steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A related compound with a similar core structure but different functional groups.
2-Phenylethylamine: Shares the phenylethyl group but lacks the benzisothiazole ring.
Benzisothiazole: The parent compound of the benzisothiazole family.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
41335-50-6 |
|---|---|
Fórmula molecular |
C15H13NO3S |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
1,1-dioxo-2-(1-phenylethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-11(12-7-3-2-4-8-12)16-15(17)13-9-5-6-10-14(13)20(16,18)19/h2-11H,1H3 |
Clave InChI |
BIMFNVQIKSFZBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


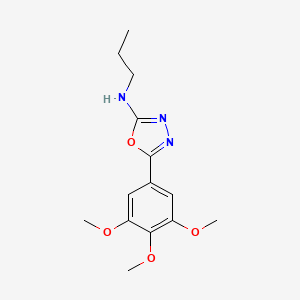


![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
